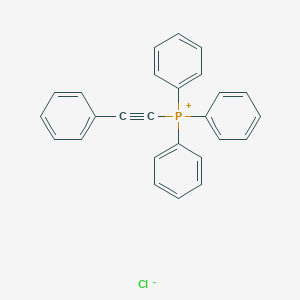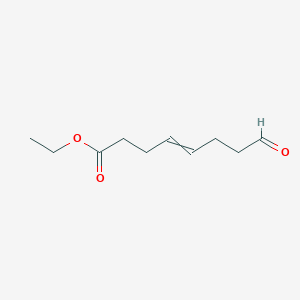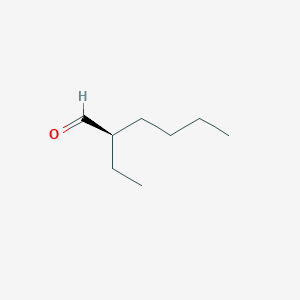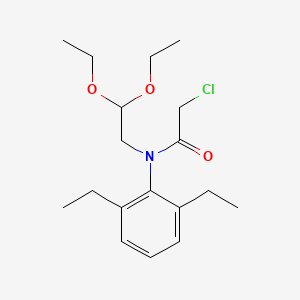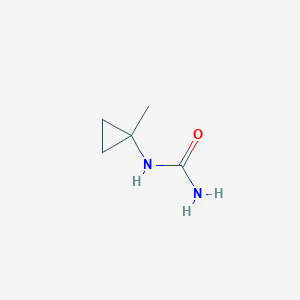methanone CAS No. 60002-14-4](/img/structure/B14613998.png)
[Di(butan-2-yl)amino](phenylmethanesulfonyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(butan-2-yl)aminomethanone: is a chemical compound that belongs to the class of sulfonyl compounds These compounds are characterized by the presence of a sulfonyl functional group attached to a methanone backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Di(butan-2-yl)aminomethanone typically involves the reaction of phenylmethanesulfonyl chloride with di(butan-2-yl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of Di(butan-2-yl)aminomethanone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: Di(butan-2-yl)aminomethanone can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous conditions.
Substitution: Various nucleophiles; often in the presence of a base to facilitate the reaction.
Major Products:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Corresponding alcohols or amines.
Substitution: Varied products depending on the nucleophile used.
科学研究应用
Chemistry: Di(butan-2-yl)aminomethanone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug development.
Industry: In the industrial sector, Di(butan-2-yl)aminomethanone is used in the production of specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.
作用机制
The mechanism of action of Di(butan-2-yl)aminomethanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
相似化合物的比较
Di(butan-2-yl)aminomethanone: Similar structure but with a sulfinyl group instead of a sulfonyl group.
Di(butan-2-yl)aminoethanone: Similar structure but with an ethanone backbone instead of methanone.
Uniqueness: Di(butan-2-yl)aminomethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl group and the di(butan-2-yl)amino group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
60002-14-4 |
|---|---|
分子式 |
C16H25NO3S |
分子量 |
311.4 g/mol |
IUPAC 名称 |
1-benzylsulfonyl-N,N-di(butan-2-yl)formamide |
InChI |
InChI=1S/C16H25NO3S/c1-5-13(3)17(14(4)6-2)16(18)21(19,20)12-15-10-8-7-9-11-15/h7-11,13-14H,5-6,12H2,1-4H3 |
InChI 键 |
SPXVPZGOOXYDCW-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)N(C(C)CC)C(=O)S(=O)(=O)CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



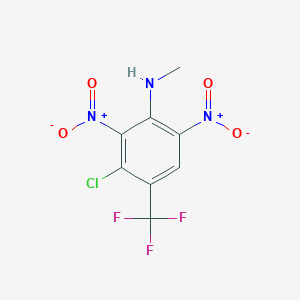
![3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one](/img/structure/B14613933.png)
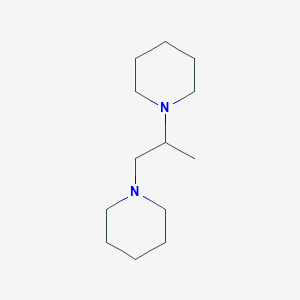
![3-Hydroxy-2-methyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14613944.png)
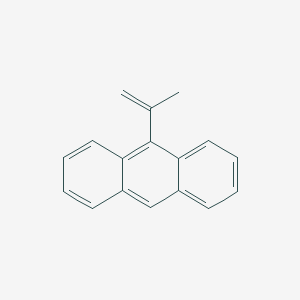
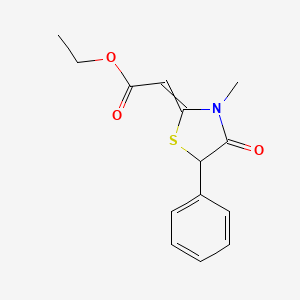
![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylthio)-](/img/structure/B14613968.png)
